molecular formula C7H5ClN2O B1593299 4-chloro-1,2-dihydro-3H-indazol-3-one CAS No. 787580-87-4

4-chloro-1,2-dihydro-3H-indazol-3-one

Cat. No. B1593299
M. Wt: 168.58 g/mol
InChI Key: KLRONPGJZULTOP-UHFFFAOYSA-N
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Description

“4-chloro-1,2-dihydro-3H-indazol-3-one” is an organic compound . It is a derivative of indazolone, which is a type of heterocyclic compound .


Synthesis Analysis

Indazolones can be synthesized from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature using a photoreactor . This green photochemical route to indazolones is efficient and reduces the overall harshness of the reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-chloro-1,2-dihydro-3H-indazol-3-one” consists of a 1,2-dihydro-3H-indazol-3-one core with a chlorine atom attached to the fourth carbon .


Chemical Reactions Analysis

Indazoles have been found to possess a wide variety of biological properties, which makes them useful in the synthesis of drugs . For example, certain derivatives of indazoles have been found to have anti-inflammatory potential .

Scientific Research Applications

Click Chemistry in Drug Discovery

Click chemistry, notably the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, demonstrates a robust method for linking molecules with high dependability and specificity. The 1,2,3-triazole products, derivable from reactions involving indazole compounds, show significant biological activity due to their ability to interact with biological targets through hydrogen bonding and dipole interactions. This method's applications are vast, ranging from lead discovery and proteomics to DNA research, highlighting its role in facilitating advancements in drug discovery and medicinal chemistry (Kolb & Sharpless, 2003).

Corrosion Inhibition

4-chloro-1,2-dihydro-3H-indazol-3-one derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The derivatives such as triazole exhibit inhibitory actions through adsorption, adhering to the Langmuir isotherm model. Their efficiency varies based on the molecular structure, suggesting that substituents present in the inhibitor molecule play a crucial role in their performance. These findings are pivotal for industries looking to mitigate corrosion-related damages in metal infrastructure (Bentiss et al., 2007).

Future Directions

Given the wide variety of biological properties of indazoles, it is likely that the medicinal properties of “4-chloro-1,2-dihydro-3H-indazol-3-one” and other indazolones will continue to be explored in the future . This could lead to the development of new drugs for the treatment of various pathological conditions .

properties

IUPAC Name

4-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRONPGJZULTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646619
Record name 4-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1,2-dihydro-3H-indazol-3-one

CAS RN

787580-87-4
Record name 4-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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